Anlotinib dihydrochloride

Catalog No.
S548149
CAS No.
1360460-82-7
M.F
C23H24Cl2FN3O3
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anlotinib dihydrochloride

CAS Number

1360460-82-7

Product Name

Anlotinib dihydrochloride

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride

Molecular Formula

C23H24Cl2FN3O3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H

InChI Key

UUAKQNIPIXQZFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl

solubility

Soluble in DMSO, not in water

Synonyms

AL3818; AL-3818; AL 3818; Anlotinib; Anlotinib HCl; Anlotinib dihydrochloride.

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl

The exact mass of the compound Anlotinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anlotinib is an orally active, small-molecule receptor tyrosine kinase inhibitor (TKI) targeting a range of pro-oncogenic pathways. Its primary mechanism involves the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, and -3), and Platelet-Derived Growth Factor Receptors (PDGFR-α/β), as well as c-Kit.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwEkHM4xwA29HGWad40TD-po7gkc59qw4O0DdgJVuOYjLFu1bhLZ1Lw0ojyO6KF4cUmhBroQEOZ-yQ3NMtW3o93-GMpuaNyTd_yaz5LDqa0yMovSp8FFxA0dCXTcOC3K60eQ%3D%3D)] This multi-targeted action allows it to simultaneously suppress tumor angiogenesis and cell proliferation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd22v-fKdG9o42fkG4nh2yIbKr7UMb3kLVC20Mg2d_4GyvshBqtZdNqPpiMQxTWEf3F1IsbNGZfC-in9B9tpFxtqcLFUpwAqlB7AanUhp6sO2-8f_kx_Lks2YwyktE90PAaVZuOr_ZhdFM1pyrkiP6SkeP6gSlQ%3D%3D)] Supplied as a dihydrochloride salt, this form is specifically engineered to enhance aqueous solubility and bioavailability, which are critical parameters for consistent results in preclinical research and formulation development.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAtEdQFO43Grh99fCd35Xd_VqnoGlv-HGhKo_9HnijFpKLSRZMt3diLIVIxaO2rzsHyQLFgMl-3BRrchq0kWwLeKKK_O-xt4Cyoz0aSMqZHi6w4KF97h7I17KBsOj0J1nLv9psT9kucPoJLh69gPaFctnud7o%3D)]

Substituting Anlotinib dihydrochloride with its free base form or other multi-target TKIs is inadvisable due to critical differences in physicochemical properties and biological activity. The dihydrochloride salt form was specifically developed to increase water solubility, which directly impacts oral bioavailability and the ease of preparing stock solutions for in vitro assays.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAtEdQFO43Grh99fCd35Xd_VqnoGlv-HGhKo_9HnijFpKLSRZMt3diLIVIxaO2rzsHyQLFgMl-3BRrchq0kWwLeKKK_O-xt4Cyoz0aSMqZHi6w4KF97h7I17KBsOj0J1nLv9psT9kucPoJLh69gPaFctnud7o%3D)] Furthermore, Anlotinib possesses a distinct kinase inhibition profile; for example, it is approximately 20-fold more potent against VEGFR2 than Sunitinib, a common in-class alternative.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This unique potency and selectivity profile means that substituting with another TKI, even one with overlapping targets, would introduce significant variability and likely lead to non-comparable results in anti-angiogenesis and cell proliferation studies.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHc7ynIvo6eJ2fqf3afVsNFgQoHq3TtWKJInJ3PKlDl1U8e-G9v4n1iMtVykWzoGsXHdW_AOm8yFE3XwXhvz-FoVocUQjZepInsZyoxguBFabJTlLTdhQdn_laEs54cSnVbWTm2pcNZLtSvu3XhuQhPenFNHzvs5VUjIgdkQEpjFIhC)]

Enhanced Handling and Bioavailability via Dihydrochloride Salt Formulation

The dihydrochloride salt form of Anlotinib was intentionally developed to improve its physicochemical properties for research and clinical use. A key patent highlights that forming a salt with hydrochloric acid increases the compound's water solubility, which in turn improves its bioavailability.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This is a critical processing and handling advantage over the free base form, ensuring more reliable dissolution for in vitro stock solutions and facilitating better absorption in in vivo models.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)] The improved oral bioavailability has been confirmed in multiple animal species.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)]

Evidence DimensionAqueous Solubility & Bioavailability
Target Compound DataIncreased water solubility and improved bioavailability
Comparator Or BaselineAnlotinib free base (implied)
Quantified DifferenceNot specified quantitatively in the source, but stated as a primary reason for the salt's development.
ConditionsPharmaceutical formulation and preclinical pharmacokinetic studies.

This improved solubility simplifies the preparation of consistent, high-concentration stock solutions for assays and enhances in vivo exposure, reducing experimental variability.

Superior Potency Against VEGFR2 Compared to Sunitinib

In a direct kinase inhibition assay, Anlotinib demonstrated significantly higher potency against VEGFR2, a key driver of angiogenesis, compared to the established TKI Sunitinib.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] Anlotinib inhibited VEGFR2 with an IC50 of 0.2 nmol/L, while Sunitinib's IC50 was 20-fold higher.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This enhanced potency also translated to superior functional activity, as Anlotinib inhibited VEGF-stimulated HUVEC proliferation with an IC50 of 0.2 nmol/L, whereas Sunitinib required a concentration of 18.5 nmol/L to achieve the same effect.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data0.2 nmol/L (Anlotinib vs. VEGFR2)
Comparator Or BaselineSunitinib vs. VEGFR2 (IC50 was 20-fold higher than Anlotinib)
Quantified DifferenceAnlotinib is ~20x more potent against VEGFR2 than Sunitinib.
ConditionsIn vitro kinase inhibition and HUVEC proliferation assays.

For studies focused on potent and selective VEGFR2-mediated anti-angiogenesis, Anlotinib offers a clear potency advantage, enabling the use of lower effective concentrations compared to Sunitinib.

Greater In Vivo Anti-Tumor Efficacy at Significantly Lower Doses Than Sunitinib

The superior in vitro potency of Anlotinib translates to enhanced efficacy in vivo. In a human colon cancer SW620 xenograft model, once-daily oral administration of Anlotinib at 3 mg/kg inhibited tumor growth by 83%.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] To achieve comparable efficacy in the same model, a dose of 50 mg/kg of Sunitinib was required.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This demonstrates that Anlotinib can achieve similar or greater anti-tumor activity at a dose that is over 16 times lower than Sunitinib, highlighting its high in vivo potency and potentially more favorable therapeutic window in preclinical models.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound Data83% inhibition at 3 mg/kg (Anlotinib)
Comparator Or BaselineComparable efficacy required 50 mg/kg (Sunitinib)
Quantified DifferenceAnlotinib achieves similar efficacy at a >16-fold lower dose than Sunitinib.
ConditionsHuman colon cancer SW620 xenograft model in nude mice.

Procuring Anlotinib allows for more potent tumor growth inhibition in xenograft models with significantly less compound, improving cost-effectiveness and reducing potential dose-related off-target effects or toxicity.

Preclinical In Vivo Studies Requiring High Potency and Oral Bioavailability

The dihydrochloride formulation ensures good oral bioavailability, and its high potency allows for significant tumor growth inhibition at low milligram-per-kilogram doses. This makes it a cost-effective and potent choice for xenograft and syngeneic models of cancers driven by angiogenesis, such as colon, lung, or renal cancers.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]

In Vitro Anti-Angiogenesis Assays Demanding Potent VEGFR2 Inhibition

Given its picomolar to low-nanomolar IC50 against VEGFR2, Anlotinib is highly suitable as a tool compound for in vitro studies of angiogenesis, including endothelial cell (e.g., HUVEC) proliferation, migration, and tube formation assays. Its potency advantage over Sunitinib allows for more targeted and potent inhibition of the VEGF signaling pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]

Benchmarking and Combination Studies Against Other TKIs

Anlotinib's distinct selectivity and potency profile makes it an ideal candidate for head-to-head comparisons against other TKIs like Sunitinib or Sorafenib to dissect signaling pathways or to establish new efficacy benchmarks.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] Its mechanism also supports its use in combination studies with chemotherapy or immunotherapy to explore synergistic anti-tumor effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

479.1178752 g/mol

Monoisotopic Mass

479.1178752 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A3749M6582

Dates

Last modified: 04-14-2024
1: Zhong CC, Chen F, Yang JL, Jia WW, Li L, Cheng C, Du FF, Zhang SP, Xie CY, Zhang NT, Olaleye OE, Wang FQ, Xu F, Lou LG, Chen DY, Niu W, Li C. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species. Acta Pharmacol Sin. 2018 Apr 5. doi: 10.1038/aps.2017.199. [Epub ahead of print] PubMed PMID: 29620050.
2: Lin B, Song X, Yang D, Bai D, Yao Y, Lu N. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene. 2018 May 15;654:77-86. doi: 10.1016/j.gene.2018.02.026. Epub 2018 Feb 14. PubMed PMID: 29454091.
3: Xie C, Wan X, Quan H, Zheng M, Fu L, Li Y, Lou L. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Sci. 2018 Apr;109(4):1207-1219. doi: 10.1111/cas.13536. Epub 2018 Mar 25. PubMed PMID: 29446853.
4: Sun W, Wang Z, Chen R, Huang C, Sun R, Hu X, Li W, Chen R. Influences of Anlotinib on Cytochrome P450 Enzymes in Rats Using a Cocktail Method. Biomed Res Int. 2017;2017:3619723. doi: 10.1155/2017/3619723. Epub 2017 Dec 26. PubMed PMID: 29441353; PubMed Central PMCID: PMC5758843.
5: Han B, Li K, Zhao Y, Li B, Cheng Y, Zhou J, Lu Y, Shi Y, Wang Z, Jiang L, Luo Y, Zhang Y, Huang C, Li Q, Wu G. Anlotinib as a third-line therapy in patients with refractory advanced non-small-cell lung cancer: a multicentre, randomised phase II trial (ALTER0302). Br J Cancer. 2018 Mar 6;118(5):654-661. doi: 10.1038/bjc.2017.478. Epub 2018 Feb 13. PubMed PMID: 29438373; PubMed Central PMCID: PMC5846072.
6: Taurin S, Yang CH, Reyes M, Cho S, Coombs DM, Jarboe EA, Werner TL, Peterson CM, Janát-Amsbury MM. Endometrial Cancers Harboring Mutated Fibroblast Growth Factor Receptor 2 Protein Are Successfully Treated With a New Small Tyrosine Kinase Inhibitor in an Orthotopic Mouse Model. Int J Gynecol Cancer. 2018 Jan;28(1):152-160. doi: 10.1097/IGC.0000000000001129. PubMed PMID: 28953502; PubMed Central PMCID: PMC5735020.
7: Zhao J, Zhao H, Chi Y. The Safety and Efficacy of the S1/Temozolomide Regimen in Patients with Metastatic Neuroendocrine Tumors. Neuroendocrinology. 2017 Aug 17. doi: 10.1159/000480402. [Epub ahead of print] PubMed PMID: 28817826.
8: Sun Y, Niu W, Du F, Du C, Li S, Wang J, Li L, Wang F, Hao Y, Li C, Chi Y. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors. J Hematol Oncol. 2016 Oct 4;9(1):105. PubMed PMID: 27716285; PubMed Central PMCID: PMC5051080.

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